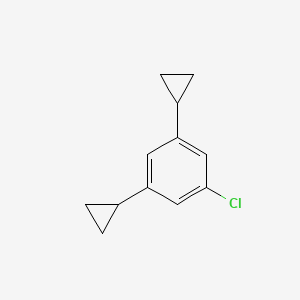
1-chloro-3,5-dicyclopropylbenzene
Cat. No. B8720726
Key on ui cas rn:
1202644-28-7
M. Wt: 192.68 g/mol
InChI Key: HCUGGJSBCAIJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08691855B2
Procedure details


1-Chloro-3,5-dibromobenzene (2.70 g, 10.0 mmol) and cyclopropylboronic acid (1.72 g, 20 mmol) were reacted using K3PO4 (14.9 g, 70 mmol), tricyclohexylphosphine (56 mg, 2.0 mmol), Pd(OAc)2 (288 mg, 1.0 mmol) as described above to give 1-chloro-3,5-dicyclopropyl-benzene (1.84 g, 96%) after purification by flash chromatography on silica gel (% EtOAc in hexane=2%˜10%).


Name
K3PO4
Quantity
14.9 g
Type
reactant
Reaction Step Two



Yield
96%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4](Br)[CH:3]=1.[CH:10]1(B(O)O)[CH2:12][CH2:11]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P([CH:37]2[CH2:42][CH2:41]CCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:1][C:2]1[CH:7]=[C:6]([CH:10]2[CH2:12][CH2:11]2)[CH:5]=[C:4]([CH:41]2[CH2:42][CH2:37]2)[CH:3]=1 |f:2.3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.7 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC(=C1)Br)Br
|
|
Name
|
|
|
Quantity
|
1.72 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)B(O)O
|
Step Two
|
Name
|
K3PO4
|
|
Quantity
|
14.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
56 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
288 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=CC(=C1)C1CC1)C1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.84 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 477.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
